molecular formula C8H4BrF3N2 B2654286 1H-Benzimidazole, 6-bromo-5-(trifluoromethyl)- CAS No. 1008361-62-3

1H-Benzimidazole, 6-bromo-5-(trifluoromethyl)-

Cat. No. B2654286
CAS RN: 1008361-62-3
M. Wt: 265.033
InChI Key: SSVCVDCKGHSFTM-UHFFFAOYSA-N
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Description

1H-Benzimidazole, 6-bromo-5-(trifluoromethyl)- is a derivative of benzimidazole, a heterocyclic compound . Benzimidazole derivatives are structural isosters of naturally occurring nucleotides, which allows them to interact easily with the biopolymers of the living system .


Synthesis Analysis

Benzimidazole derivatives have been synthesized by researchers for their various biological activities . The synthesis of benzimidazole derivatives involves a variety of methods and has been the subject of several studies .


Molecular Structure Analysis

The molecular structure of 1H-Benzimidazole, 6-bromo-5-(trifluoromethyl)- is characterized by the presence of a benzimidazole ring, a bromine atom at the 6th position, and a trifluoromethyl group at the 5th position .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1H-Benzimidazole, 6-bromo-5-(trifluoromethyl)- include its empirical formula (C8H4BrF3N2), molecular weight (265.03), and its solid form .

Scientific Research Applications

Pharmaceutical Applications

The trifluoromethyl group, which is present in “5-bromo-6-(trifluoromethyl)-1H-benzo[d]imidazole”, is found in many FDA-approved drugs . This group contributes to the pharmacological activities of these drugs . For instance, the compound is used in the production of selinexor , a cancer drug.

Synthesis of Fluorinated Imidazoles and Benzimidazoles

“5-bromo-6-(trifluoromethyl)-1H-benzo[d]imidazole” is used in the synthesis of various fluoro-functionalized imidazoles and benzimidazoles . These compounds are key components in many biologically active molecules, natural products, pharmaceuticals, and agrochemicals .

Material Science Applications

Imidazole-based ligands and N-heterocyclic carbenes, which can be derived from “5-bromo-6-(trifluoromethyl)-1H-benzo[d]imidazole”, have shown remarkable catalytic effects on many organic reactions . Fluoroalkyl-derivatized imidazolium-based ionic liquids, which can also be derived from this compound, are becoming increasingly important in the material science area .

Use in Rechargeable Lithium Battery Technology

A specific derivative of “5-bromo-6-(trifluoromethyl)-1H-benzo[d]imidazole”, known as 2-trifluoromethyl-4,5-dicyanoimidazole lithium salt (LiTDI), shows promising results in rechargeable lithium battery technology .

Use in Organic Chemistry

The compound plays a role in the dehydration of 5-trifluoromethyl-2,3,4,5-tetrahydro-5-hydroxy-1,2,4-triazines . This reaction is important in organic chemistry.

Use in Regiocontrolled Synthesis of Substituted Imidazoles

“5-bromo-6-(trifluoromethyl)-1H-benzo[d]imidazole” is used in the regiocontrolled synthesis of substituted imidazoles . These heterocycles are key components to functional molecules that are used in a variety of everyday applications .

Mechanism of Action

Benzimidazole derivatives are known to exhibit a wide range of biological activities, including anticancer, hormone antagonist, antiviral, anti-HIV, anthelmintic, antiprotozoal, antimycobacterial, antihypertensive, anti-inflammatory, analgesic, anxiolytic, antiallergic, coagulant, anticoagulant, antioxidant, and antidiabetic activities . The specific mechanism of action of 1H-Benzimidazole, 6-bromo-5-(trifluoromethyl)- is not available in the retrieved data.

properties

IUPAC Name

5-bromo-6-(trifluoromethyl)-1H-benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrF3N2/c9-5-2-7-6(13-3-14-7)1-4(5)8(10,11)12/h1-3H,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSVCVDCKGHSFTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC2=C1NC=N2)Br)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrF3N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1H-Benzimidazole, 6-bromo-5-(trifluoromethyl)-

CAS RN

1008361-62-3
Record name 5-bromo-6-(trifluoromethyl)-1H-benzo[d]imidazole
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

4-Bromo-5-trifluoromethyl-benzene-1,2-diamine (200 mg, 0.785 mmol) was dissolved in formic acid (3 ml), and the mixture was stirred at 120° C. for six hours. The reaction solution was concentrated, and water was added to the resulting residue, followed by extraction with ethyl acetate. The organic layer was washed with water and saturated brine, dried over anhydrous sodium sulfate and concentrated under reduced pressure to give 5-bromo-6-trifluoromethyl-1H-benzimidazole (201 mg) as a crude compound.
Quantity
200 mg
Type
reactant
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step One

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